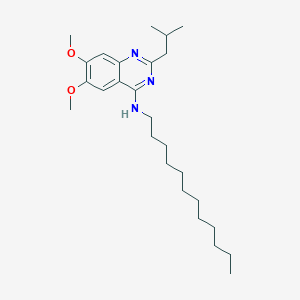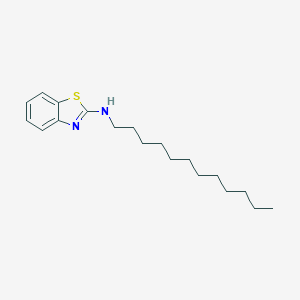![molecular formula C21H23ClN4OS B303551 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303551.png)
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields.
Mécanisme D'action
The mechanism of action of 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been reported to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in lab experiments is its high purity and yield. However, its mechanism of action is not fully understood, which can limit its use in certain studies. Additionally, more research is needed to determine its potential side effects and toxicity in humans.
Orientations Futures
Include investigating its potential use in combination with other drugs for cancer treatment and studying its effects on other viral infections and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of tert-butyl 6-(5-chloropyridin-2-ylamino)thieno[2,3-b]quinoline-2-carboxylate with ammonia in the presence of a palladium catalyst. This method has been reported to have a high yield and purity of the desired product.
Applications De Recherche Scientifique
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anticancer, antiviral, and anti-inflammatory properties.
Propriétés
Nom du produit |
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Formule moléculaire |
C21H23ClN4OS |
Poids moléculaire |
415 g/mol |
Nom IUPAC |
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H23ClN4OS/c1-21(2,3)12-4-6-15-11(8-12)9-14-17(23)18(28-20(14)25-15)19(27)26-16-7-5-13(22)10-24-16/h5,7,9-10,12H,4,6,8,23H2,1-3H3,(H,24,26,27) |
Clé InChI |
CFXPJRNSZFFEKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=NC=C(C=C4)Cl)N |
SMILES canonique |
CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)